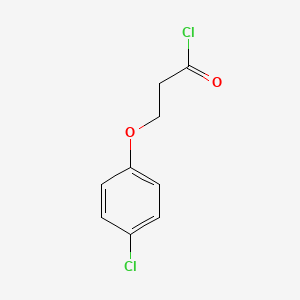

3-(4-Chlorophenoxy)propanoyl chloride

CAS No.: 4878-06-2

Cat. No.: VC8121301

Molecular Formula: C9H8Cl2O2

Molecular Weight: 219.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4878-06-2 |

|---|---|

| Molecular Formula | C9H8Cl2O2 |

| Molecular Weight | 219.06 g/mol |

| IUPAC Name | 3-(4-chlorophenoxy)propanoyl chloride |

| Standard InChI | InChI=1S/C9H8Cl2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2 |

| Standard InChI Key | YXSGXTGSPAHLRB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OCCC(=O)Cl)Cl |

| Canonical SMILES | C1=CC(=CC=C1OCCC(=O)Cl)Cl |

Introduction

Chemical Identity and Structural Properties

3-(4-Chlorophenoxy)propanoyl chloride (systematic IUPAC name: propanoyl chloride, 3-(4-chlorophenoxy)-) is an organochlorine compound with the molecular formula C₉H₈Cl₂O₂. Its structure consists of a propanoyl chloride chain (CH₂CH₂COCl) linked to a 4-chlorophenoxy group. The chlorophenoxy moiety introduces electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic acyl substitution reactions .

Table 1: Key Physicochemical Properties

The compound’s reactivity is attributed to the acyl chloride functional group, which undergoes hydrolysis, aminolysis, and esterification. Its instability in aqueous environments necessitates anhydrous handling .

Synthesis Pathways and Optimization

Precursor Synthesis: 3-(4-Chlorophenoxy)propanoic Acid

The synthesis of 3-(4-chlorophenoxy)propanoyl chloride typically begins with the preparation of its carboxylic acid precursor, 3-(4-chlorophenoxy)propanoic acid. A validated method involves:

-

Etherification: Reacting 4-chlorophenol with acrylic acid derivatives under basic conditions to form the phenoxypropanoic acid backbone .

-

Hydrogenation: Catalytic hydrogenation of intermediate esters using palladium catalysts (e.g., 5% Pd/zeolite) in ethyl acetate at 40°C achieves a 98% yield of the acid .

Key Reaction:

This step is critical for ensuring high purity, as impurities in the acid precursor directly affect the acyl chloride’s reactivity .

Acyl Chloride Formation

Conversion of the carboxylic acid to the acyl chloride employs phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂). A one-pot procedure using PCl₃ in xylene at reflux (110–120°C) achieves an 82% yield, outperforming toluene-based methods (52% yield) .

Mechanism:

The reaction’s efficiency depends on stoichiometric control and moisture exclusion. Excess PCl₃ is removed via distillation, yielding the acyl chloride as a pale-yellow liquid .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Infrared (IR) Spectroscopy

These spectral features align with analogous chlorophenoxy acyl chlorides, confirming functional group integrity .

Applications in Organic Synthesis

3-(4-Chlorophenoxy)propanoyl chloride serves as a key intermediate in:

-

Agrochemicals: Synthesis of herbicidal ionic liquids (HILs) via quaternization with tertiary amines .

-

Pharmaceuticals: Production of salicylanilide anthelmintics like rafoxanide, where it facilitates amide bond formation with aromatic amines .

-

Polymer Chemistry: Incorporation into copolymers for controlled-release formulations .

Example Reaction with Amines:

This reaction is pivotal for generating bioactive amides with enhanced lipophilicity due to the chlorophenoxy group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume